molecular formula C4H9NO2S B12929988 3-(Methylsulfonyl)prop-2-en-1-amine

3-(Methylsulfonyl)prop-2-en-1-amine

Cat. No.: B12929988
M. Wt: 135.19 g/mol
InChI Key: ZBUVYEASDWDBHG-DUXPYHPUSA-N
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Description

3-(Methylsulfonyl)prop-2-en-1-amine is an organic compound with the molecular formula C4H9NO2S. It is also known by its systematic name, 2-Propen-1-amine, 3-(methylsulfonyl)-. This compound is characterized by the presence of a methylsulfonyl group attached to a prop-2-en-1-amine backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)prop-2-en-1-amine typically involves the reaction of allylamine with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted amines depending on the halogenating agent used

Scientific Research Applications

3-(Methylsulfonyl)prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The amine group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)prop-2-en-1-ylamine
  • 3-(Methylsulfonyl)prop-2-en-1-ol
  • 3-(Methylsulfonyl)prop-2-en-1-thiol

Uniqueness

3-(Methylsulfonyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(E)-3-methylsulfonylprop-2-en-1-amine

InChI

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-3-5/h2,4H,3,5H2,1H3/b4-2+

InChI Key

ZBUVYEASDWDBHG-DUXPYHPUSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/CN

Canonical SMILES

CS(=O)(=O)C=CCN

Origin of Product

United States

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